molecular formula C6H10N4 B3245551 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole CAS No. 169750-38-3

1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole

Cat. No.: B3245551
CAS No.: 169750-38-3
M. Wt: 138.17 g/mol
InChI Key: WKTIBPHCHGGVEN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 169750-38-3) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique hybrid scaffold that combines a pyrrolidine ring, one of the most prevalent structural motifs in FDA-approved drugs , with a 1,2,3-triazole ring, an established pharmacophore in antifungal agents . This specific architecture makes it a valuable building block for constructing novel bioactive molecules. The primary research value of this compound lies in its application as a core scaffold for developing new therapeutic agents, particularly against fungal infections. Recent scientific studies have demonstrated that pyrrolidine-substituted 1,2,3-triazole derivatives exhibit potent antifungal activity against emerging and multi-drug-resistant pathogens like Candida auris . The mechanism of action for these derivatives is distinct from some conventional treatments; research indicates they can induce apoptosis in fungal cells by triggering cytochrome c release and disrupting the mitochondrial membrane potential, and can also cause cell cycle arrest at the S-phase . As a key synthetic intermediate, this compound can be further functionalized, for example at the 4-position of the triazole ring, to create derivatives such as carboxamides and carboxylic acids , which are essential for structure-activity relationship (SAR) studies. With a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol , it is well-suited for research in hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-5-6(1)10-4-3-8-9-10/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIBPHCHGGVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 Pyrrolidin 3 Yl 1h 1,2,3 Triazole

Regioselective and Stereoselective Synthesis of the 1,2,3-Triazole Moiety

The formation of the 1,2,3-triazole ring is a pivotal step in the synthesis of the target compound. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the classical method for this transformation. However, the thermal reaction often lacks regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted isomers. nih.gov To overcome this limitation, various catalytic systems have been developed to afford specific regioisomers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes and Optimization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction, delivering 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.govrsc.orgmdpi.com This method is the most common route to synthesize 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives where the pyrrolidine (B122466) is attached at the N1 position and a substituent is at the C4 position of the triazole ring. The reaction typically involves the cycloaddition of 3-azidopyrrolidine (B14084947) with a terminal alkyne in the presence of a copper(I) catalyst.

The synthesis often begins with a protected form of 3-azidopyrrolidine, such as tert-butyl 3-azidopyrrolidine-1-carboxylate, to prevent side reactions involving the pyrrolidine nitrogen. A notable example is the synthesis of pyrrolidinyl triazoles where a key intermediate, triazolyl trifluoroborate, is produced through the 1,3-dipolar cycloaddition of ethynyl (B1212043) trifluoroborate with azidopyrrolidine. This intermediate subsequently undergoes a Suzuki–Miyaura coupling reaction to yield a variety of 1,4-disubstituted triazoles. nih.gov

Optimization of the CuAAC reaction conditions is crucial for achieving high yields and purity. This includes the choice of copper source (e.g., CuI, CuSO₄/sodium ascorbate), ligands, and solvent systems. For instance, a reusable copper-iodide-doped neutral alumina (B75360) catalyst has been effectively used for the synthesis of new 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles. nih.gov The use of specific ligands can also enhance the reaction rate and prevent catalyst degradation. nih.gov Furthermore, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. mdpi.com

Table 1: Examples of Copper-Catalyzed Synthesis of this compound Derivatives

ReactantsCatalyst/ConditionsProductKey FindingsReference
tert-Butyl 3-azidopyrrolidine-1-carboxylate and various terminal alkynesCuI, Et₃N, MeCN, rttert-Butyl 3-(4-substituted-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylateEfficient synthesis of a library of 1,4-disubstituted pyrrolidinyl triazoles. nih.gov
(1R,2S)-Pyrrolidinylnorephedrine-derived azide and terminal alkynesCuI-doped neutral aluminaChiral 1,4-disubstituted β-pyrrolidino-1,2,3-triazolesDemonstrates a reusable catalyst system and synthesis of chiral derivatives. nih.gov
Azidopyrrolidine and ethynyl trifluoroborate1,3-dipolar cycloaddition followed by Suzuki–Miyaura coupling (Pd catalyst)1,4-Disubstituted pyrrolidinyl triazolesA versatile method for late-stage diversification of the triazole scaffold. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Methods

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This reaction typically employs ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], as catalysts. organic-chemistry.orgnih.gov The mechanism is believed to involve the formation of a ruthenacycle intermediate, which dictates the regiochemical outcome. organic-chemistry.org

For the synthesis of this compound, the RuAAC reaction between 3-azidopyrrolidine and a terminal alkyne would yield the corresponding 1,5-disubstituted regioisomer. A key advantage of RuAAC is its ability to tolerate internal alkynes, leading to fully substituted 1,2,3-triazoles. nih.govresearchgate.net The reaction conditions for RuAAC often require an inert atmosphere and can be sensitive to the choice of solvent. organic-chemistry.org Ruthenium catalysts have also been shown to be effective for cycloadditions in aqueous media, particularly with thioalkynes, which can be beneficial for biological applications. nih.gov

Other metals, such as zinc, have also been explored for the synthesis of 1,2,3-triazoles. For example, a zinc-based heterogeneous catalyst has been developed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water via a one-pot multicomponent pathway.

Metal-Free and Organocatalytic Approaches for Triazole Formation

Concerns about the potential toxicity and cost of metal catalysts have driven the development of metal-free and organocatalytic methods for 1,2,3-triazole synthesis. One such approach involves the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide through an organocascade process. rsc.org This strategy could be adapted to use a pyrrolidine-derived amine or ketone to construct the desired scaffold.

Another metal-free method is the desulfonylative alkylation of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds, which proceeds with high regioselectivity to afford N¹-alkylated products. beilstein-journals.org Additionally, pyrrolidine itself can act as an organocatalyst in the Huisgen cycloaddition to form 1,2,3-triazole-fused spirochromene derivatives.

Cascade and Multicomponent Reaction Strategies for Compound Assembly

Cascade and multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like this compound in a single pot. nih.gov These strategies involve the sequential formation of multiple bonds without the isolation of intermediates.

For instance, a three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne, catalyzed by a nanomagnetic copper(II) composite, can be used for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net Another example is the one-pot synthesis of highly substituted 1,2,3-triazoles from a pyrazole (B372694) aldehyde and diaminobenzene via N-alkylation and a subsequent click reaction. orientjchem.org Fused triazoles can also be synthesized through a sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approach. nih.gov These MCR strategies can be designed to incorporate the pyrrolidine moiety as one of the starting components, leading to the rapid assembly of a library of pyrrolidinyl triazole derivatives. researchgate.net

Functionalization and Derivatization of the Pyrrolidine Ring System

Once the this compound core has been synthesized, further diversification can be achieved by modifying the pyrrolidine ring. The secondary amine of the pyrrolidine is a key handle for such functionalization.

N-Alkylation and N-Acylation Reactions on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are typically carried out after the formation of the triazole ring, often following the deprotection of an N-Boc protected pyrrolidine precursor.

N-Alkylation can be achieved by reacting the pyrrolidine nitrogen with various alkylating agents, such as benzyl (B1604629) bromides, in the presence of a base. nih.gov This allows for the introduction of a wide range of substituents on the pyrrolidine ring, which can be crucial for modulating the pharmacological properties of the molecule.

N-Acylation is another common transformation, where the pyrrolidine nitrogen is reacted with acylating agents like substituted benzoyl chlorides to form the corresponding amides. nih.gov These reactions are generally high-yielding and provide a straightforward method for introducing diverse functionalities.

Table 2: Functionalization of the Pyrrolidine Ring

Starting MaterialReagentReaction TypeProductSignificanceReference
trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochlorideSubstituted benzyl bromidesN-Alkylationtrans-1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole derivativesDemonstrates a general method for N-alkylation of the pyrrolidine ring. nih.gov
trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochlorideSubstituted benzoyl chloridesN-Acylationtrans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone derivativesProvides a route to amide derivatives via N-acylation of the pyrrolidine. nih.gov

Selective Substitution and Functionalization at Other Pyrrolidine Ring Carbons

The pyrrolidine ring, a privileged scaffold in medicinal chemistry, offers multiple sites for functionalization, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov While the attachment of the 1H-1,2,3-triazole moiety at the C3 position is a key feature, further modifications at the C2, C4, and C5 carbons of the pyrrolidine ring are crucial for exploring the chemical space around this core structure. Methodologies for such selective functionalizations often draw from established pyrrolidine chemistry, which can be adapted to the this compound framework.

Key strategies for functionalizing the pyrrolidine ring include:

Functionalization via Ring-Opening of Precursors: A common strategy involves the ring-opening of bicyclic precursors. For instance, the epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can introduce substituents at the C4 position of the resulting pyrrolidine ring. benthamdirect.com Subsequent reactions can then be performed on the resulting hydroxyl group.

Ring Contraction Strategies: Novel methods, such as the photo-promoted ring contraction of substituted pyridines with silylborane, can yield highly functionalized pyrrolidine derivatives. nih.gov This approach generates synthons like 2-azabicyclo[3.1.0]hex-3-enes, which are versatile intermediates for creating substituted pyrrolidines. nih.gov Similarly, the reduction of pyridazin-3-ones with zinc dust can lead to a ring contraction, forming pyrrolidin-2-ones and 3-pyrrolin-2-ones, which serve as functionalized handles for further derivatization. rsc.org

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: For stereocontrolled synthesis, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool. rsc.org This method allows for the creation of pyrrolidine rings with diverse and well-defined stereochemical patterns, which is critical for modulating biological activity. rsc.org

Substitution on Pre-formed Rings: Direct substitution on a pre-formed pyrrolidine ring is also a viable, though often challenging, approach. The reactivity of the C-H bonds on the pyrrolidine ring can be exploited using modern C-H activation methodologies, although selectivity can be an issue. Alternatively, the introduction of activating or directing groups can facilitate selective functionalization at specific positions.

The table below summarizes potential reactions for functionalizing the pyrrolidine ring, which could be applied to the this compound scaffold.

Position Reaction Type Precursor/Reagent Example Potential Outcome Reference
C4Epoxide Ring Openingtert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateIntroduction of hydroxyl or other nucleophilic groups benthamdirect.com
C2, C4, C5Ring ContractionSubstituted Pyridines / SilylboraneAccess to various functionalized pyrrolidine synthons nih.gov
C2, C4, C5Asymmetric CycloadditionAzomethine YlidesEnantioselective synthesis of substituted pyrrolidines rsc.org
C2, C5α-FunctionalizationN-Boc-pyrrolidin-2-oneIntroduction of electrophiles alpha to the carbonyl group
C4Substitution4-Hydroxyproline derivativesDerivatization of the hydroxyl group

Strategies for Diversity-Oriented Synthesis (DOS) of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful approach for generating collections of structurally diverse small molecules, which is essential for the discovery of novel bioactive compounds. nih.govnih.gov Applying DOS strategies to the this compound scaffold can rapidly generate a library of derivatives with varied three-dimensional shapes and functionalities. nih.gov

A DOS strategy for this scaffold would typically involve a multi-step reaction sequence where diversity is introduced at various stages. The core synthesis often relies on the robust and versatile 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring. researchgate.net

Key elements of a DOS approach include:

Building Block Diversity: A wide range of readily available azides and alkynes can be used to introduce diversity around the triazole ring. For the this compound core, this would involve reacting 3-azidopyrrolidine with a diverse set of terminal alkynes, or 3-ethynylpyrrolidine (B1473503) with various organic azides.

Scaffold Diversity: The pyrrolidine ring itself can be a source of diversity. By using different substituted pyrrolidine precursors (e.g., those with substituents at the N1, C2, C4, or C5 positions), the core scaffold can be varied.

Stereochemical Diversity: The use of chiral pyrrolidine precursors or stereoselective reactions can introduce stereochemical diversity, which is crucial for exploring interactions with chiral biological targets. rsc.org

Appendage Diversity: Following the construction of the core scaffold, functional groups on either the pyrrolidine or triazole rings can be further elaborated using a variety of chemical transformations.

The following table illustrates a potential DOS workflow.

Step Reaction Source of Diversity Example Reactants Reference
1Pyrrolidine SynthesisPyrrolidine PrecursorsRacemic, enantiopure, or substituted 3-azidopyrrolidines rsc.org
2Triazole Formation (Click Chemistry)Terminal AlkynesA library of alkynes with different aryl, alkyl, and functional groups nih.govnih.gov
3Pyrrolidine N-FunctionalizationElectrophiles / Coupling PartnersAlkyl halides, acyl chlorides, sulfonyl chlorides, aldehydes (reductive amination) benthamdirect.com
4Further DerivatizationFunctional Group HandlesSuzuki or Sonogashira coupling on a halo-aryl substituted triazole nih.gov

This streamlined sequence of reactions allows for the creation of a large library of unique compounds from a common set of starting materials, maximizing the exploration of chemical space. nih.gov

Green Chemistry Principles in the Synthesis of the Compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally friendly manufacturing processes. rsc.org The synthesis of 1,2,3-triazoles, in particular, has been a major focus for green chemistry innovations. rsc.orgmdpi.com

Traditional methods for triazole synthesis often have limitations, but modern green approaches offer significant improvements. rsc.org Key green strategies applicable to this scaffold include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating. nih.gov This method is highly efficient for the 1,3-dipolar cycloaddition reaction used to form the triazole ring. rsc.orgnih.gov

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives is a cornerstone of green chemistry. Water is an excellent medium for certain triazole syntheses, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). rsc.orgnih.gov Other green solvents include ethanol (B145695) or solvent-free reaction conditions. nih.govresearchgate.net

Development of Reusable or Metal-Free Catalysts: While the CuAAC reaction is highly efficient, the toxicity of copper has prompted the development of more benign catalytic systems. This includes the use of heterogeneous, reusable catalysts such as zinc-based nanocrystals or copper iodide on a neutral alumina support, which can be easily separated from the reaction mixture and reused multiple times. rsc.orgnih.gov Catalyst-free "click chemistry" reactions, often promoted by heat or microwave irradiation, represent an even greener alternative by eliminating metal waste entirely. rsc.org

Atom Economy: The 1,3-dipolar cycloaddition reaction is inherently atom-economical, as all the atoms of the azide and alkyne are incorporated into the final product. rsc.org This minimizes waste generation, a key principle of green chemistry. rsc.orgnih.gov One-pot, multicomponent reactions further enhance atom and step economy by combining several synthetic steps into a single operation. rsc.orgresearchgate.net

The table below compares traditional and green approaches for the synthesis of 1,2,3-triazoles.

Parameter Traditional Method (e.g., Huisgen Cycloaddition) Green Method (e.g., Microwave-assisted CuAAC in water) Reference
Catalyst Often uncatalyzed (slow) or uses homogeneous copper(I) saltsReusable heterogeneous catalysts (e.g., ZnO-CTAB) or catalyst-free rsc.orgrsc.org
Solvent Often high-boiling organic solvents (e.g., DMF, Toluene)Water, ethanol, or solvent-free rsc.orgnih.gov
Energy Source Conventional heating for long durationsMicrowave irradiation for short durations nih.gov
Reaction Time Hours to daysSeconds to minutes rsc.orgnih.gov
Waste Difficult-to-remove metal catalysts, organic solvent wasteMinimal waste, recyclable catalyst, benign solvent rsc.orgrsc.org
Yield Variable, often with isomeric mixturesGood to excellent yields, often highly regioselective rsc.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally sustainable. rsc.orgmdpi.com

Detailed Structural Elucidation and Advanced Spectroscopic Characterization of 1 Pyrrolidin 3 Yl 1h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of all atoms within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

A combination of 2D NMR experiments is crucial for the complete assignment of proton and carbon signals and for elucidating the precise connectivity of the pyrrolidine (B122466) and triazole rings.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons on adjacent carbons. For this compound, COSY spectra would show correlations between the methine proton at position 3 of the pyrrolidine ring and the methylene (B1212753) protons at positions 2 and 4. Further correlations would be observed between the methylene protons at positions 4 and 5, and between those at positions 2 and the NH proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of the carbon signals of the pyrrolidine ring by correlating them to their already assigned proton signals. For instance, the carbon at position 3 of the pyrrolidine would show a cross-peak with the corresponding methine proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for establishing long-range (2-3 bond) correlations between carbons and protons, which is key to connecting the pyrrolidine and triazole moieties. A crucial correlation would be observed between the proton at position 3 of the pyrrolidine ring and the carbon atom at position 1 of the triazole ring, confirming the point of attachment. Other important correlations would include those between the triazole proton and the carbons of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the relative stereochemistry and preferred conformation of the molecule in solution. For example, spatial correlations between the triazole ring proton and specific protons on the pyrrolidine ring can indicate the preferred orientation of the two ring systems relative to each other. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar pyrrolidine and 1,2,3-triazole derivatives.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine-2CH₂3.0 - 3.445 - 50
Pyrrolidine-3CH4.8 - 5.255 - 60
Pyrrolidine-4CH₂2.1 - 2.530 - 35
Pyrrolidine-5CH₂3.2 - 3.648 - 53
Pyrrolidine-NHNH1.5 - 2.5 (broad)-
Triazole-4CH7.5 - 7.8130 - 135
Triazole-5CH7.8 - 8.1120 - 125

Dynamic NMR Studies of Ring Inversion or Rotational Barriers

The pyrrolidine ring is not planar and can undergo rapid conformational changes in solution, primarily through a process of ring inversion or "puckering." Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, can be employed to study these dynamic processes. sharif.eduresearchgate.net By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers associated with these conformational interchanges. sharif.eduresearchgate.net Similarly, DNMR can be used to investigate the rotational barrier around the C-N bond connecting the pyrrolidine and triazole rings. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and torsion angles. jyu.fimdpi.com

Detailed Conformational Analysis and Torsion Angle Studies

X-ray diffraction data allows for a detailed analysis of the molecule's conformation in the solid state. Key parameters include the puckering of the pyrrolidine ring and the relative orientation of the pyrrolidine and triazole rings, which is defined by the torsion angle around the C-N bond connecting them. jyu.fisemanticscholar.org The pyrrolidine ring typically adopts an envelope or twisted conformation. nih.gov The triazole ring itself is planar. The study of torsion angles provides insight into the steric and electronic effects that influence the preferred solid-state conformation. mdpi.commdpi.com

Table 2: Representative Torsion Angles for Pyrrolidine and Triazole Containing Structures This table presents typical torsion angle ranges observed in related structures.

Torsion AngleDescriptionTypical Value Range (°)
C2-N1-C3-C4Pyrrolidine ring puckering± 20 to ± 40
C5-N1-C(triazole)-N(triazole)Relative orientation of ringsVaries depending on packing forces
N1-C3-C4-C5Pyrrolidine ring puckering± 20 to ± 40

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Environments and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment. jyu.firsc.org

The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of the pyrrolidine and triazole rings.

Key Vibrational Modes:

N-H Stretching: The pyrrolidine NH group will exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the triazole ring are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

C=C and C=N Stretching: The triazole ring will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands can be achieved. nih.gov This comparison can also help to confirm the conformational state of the molecule. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for pyrrolidine and 1,2,3-triazole derivatives.

Functional Group/Vibrational ModeTechniquePredicted Frequency Range (cm⁻¹)
N-H Stretch (Pyrrolidine)FT-IR, Raman3300 - 3500
C-H Stretch (Triazole)FT-IR, Raman3050 - 3150
C-H Stretch (Pyrrolidine)FT-IR, Raman2850 - 3000
C=N, C=C Stretch (Triazole Ring)FT-IR, Raman1400 - 1600
CH₂ Scissoring (Pyrrolidine)FT-IR1450 - 1480
Ring Breathing/DeformationFT-IR, Raman900 - 1200

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Pure Derivatives

The introduction of a chiral center, such as the C3 position of the pyrrolidine ring, in this compound necessitates the use of chiroptical spectroscopy to differentiate between its enantiomers. Electronic Circular Dichroism (ECD) is a powerful technique for this purpose, as it measures the differential absorption of left and right circularly polarized light by a chiral molecule. While specific, published ECD spectra for enantiomerically pure (R)- and (S)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole are not widely available in peer-reviewed literature, the principles of chiroptical spectroscopy and data from closely related compounds allow for a detailed understanding of the expected spectroscopic behavior.

The chirality of the molecule is rooted in the stereocenter of the pyrrolidine ring. This chiral moiety acts as a perturbing influence on the electronic transitions of the 1,2,3-triazole ring, which serves as the primary chromophore. Consequently, the triazole's electronic transitions, which are inactive in the CD spectrum of an achiral analogue, become CD-active in the chiral derivatives. The resulting CD spectrum is a unique fingerprint of the enantiomer's absolute configuration.

Research on other chiral 1,2,3-triazole derivatives provides strong precedent for these expectations. For instance, studies on chiral 1,2,3-triazole units synthesized from L-prolinol, which also features a chiral pyrrolidine ring, have demonstrated that these molecules yield distinct signals in circular dichroism analysis, allowing for the study of their stereoregularity. mdpi.com This confirms that the chiral pyrrolidinyl substituent effectively induces chirality into the electronic system of the triazole ring. mdpi.com

The expected ECD spectrum for an enantiomer of this compound would exhibit Cotton effects—positive or negative peaks—corresponding to the electronic transitions of the triazole chromophore. The enantiomer would present a mirror-image spectrum. For example, if the (R)-enantiomer shows a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This relationship is fundamental for the assignment of absolute configuration, often aided by theoretical calculations using methodologies like Time-Dependent Density Functional Theory (TD-DFT).

Furthermore, the utility of CD spectroscopy extends to the practical determination of enantiomeric purity. High-throughput screening methods using circular dichroism have been developed for N-C axially chiral triazole derivatives. rsc.org These methods often involve complexation with a metal ion, such as copper(II), to amplify the CD signal, enabling rapid and accurate measurement of enantiomeric excess (ee). rsc.org

While awaiting specific experimental data for the title compound, a representative table can illustrate the type of data obtained from a typical ECD analysis of a pair of enantiomerically pure pyrrolidinyl-triazole derivatives. The signs of the molar ellipticity ([θ]) would be opposite for each enantiomer.

Table 1: Representative ECD Data for Enantiomers of a Chiral Pyrrolidinyl-Triazole Derivative

This table is illustrative and shows expected data based on typical values for related chiral triazole compounds. The specific values for this compound would require experimental verification.

Enantiomerλ (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-Isomer275+15,000
(R)-Isomer230-25,000
(S)-Isomer275-15,000
(S)-Isomer230+25,000

Computational and Theoretical Investigations of 1 Pyrrolidin 3 Yl 1h 1,2,3 Triazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and optimized molecular geometry of 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and M06-2X, and Møller-Plesset perturbation theory (MP2) are widely employed for triazole-containing systems. nih.gov These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, yielding precise information on bond lengths, bond angles, and dihedral angles.

For instance, studies on structurally similar compounds, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, have utilized DFT and MP2 methods to optimize molecular geometries. nih.gov These calculations reveal that the triazole and pyrrolidine (B122466) rings are not perfectly planar with respect to each other. The connection between the pyrrolidine ring's stereocenter and the triazole nitrogen introduces specific geometric constraints and conformational possibilities. DFT calculations are also used to investigate the electronic properties of 1,2,3-triazole hybrids, providing a basis for understanding their structure-activity relationships. nih.gov The choice of basis set, such as 6-311G(d,p), is crucial for achieving a balance between computational cost and accuracy. bhu.ac.in

Table 1: Representative Calculated Geometric Parameters for a Substituted 1,2,3-Triazole Scaffold Note: Data is illustrative, based on published calculations for similar triazole derivatives, as specific data for this compound is not publicly available.

ParameterBond/AngleTypical Calculated Value (DFT/B3LYP)
Bond Length N1=N2 (Triazole)~1.35 Å
N2-N3 (Triazole)~1.30 Å
C4=C5 (Triazole)~1.38 Å
N3-C4 (Triazole)~1.37 Å
N(Pyrrolidine)-N(Triazole)~1.45 Å
Bond Angle C5-N1-N2 (Triazole)~108°
N1-N2-N3 (Triazole)~110°
C(Pyrrolidine)-N(Triazole)-C(Triazole)~120°

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to have significant electron density on the electron-rich triazole and pyrrolidine nitrogen atoms. The LUMO, conversely, would likely be distributed across the π-system of the triazole ring. FMO analysis helps predict how the molecule will interact in chemical reactions, particularly in cycloadditions or nucleophilic/electrophilic substitutions. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazole Derivative Note: This data is representative of calculations performed on similar heterocyclic systems, as specific values for the title compound are not available in the cited literature.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO -6.8 eVElectron Donor (Nucleophilicity)
LUMO -1.2 eVElectron Acceptor (Electrophilicity)
HOMO-LUMO Gap (ΔE) 5.6 eVIndicator of Chemical Stability

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. bhu.ac.in This map is invaluable for predicting non-covalent interactions and identifying sites susceptible to electrophilic and nucleophilic attack.

On an EPS map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are attractive to electrophiles. For this compound, these would be located around the nitrogen atoms of the triazole ring and the nitrogen of the pyrrolidine ring. Regions of positive potential (colored blue) indicate electron-deficient areas, such as around the hydrogen atoms, and are susceptible to nucleophilic attack. bhu.ac.in The hydrogen on the triazole ring (C5-H) and the hydrogens on the pyrrolidine ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the compound's behavior in biological systems. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, calculations would predict distinct signals for the protons and carbons of both the pyrrolidine and triazole rings. Comparing calculated shifts with experimental data helps confirm the correct regioisomer (e.g., 1,4-disubstituted triazole) and the conformational state of the molecule in solution. nih.govresearchgate.net

Vibrational Frequencies: Theoretical calculations can also predict infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, N=N stretching of the triazole ring, and ring vibrations of the pyrrolidine moiety. A good correlation between the calculated and experimental spectra, often after applying a scaling factor to the calculated frequencies, confirms the optimized molecular structure. nih.gov

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a 1,2,3-Triazole Ring Note: Data is illustrative and based on general values found in the literature for 1,4-disubstituted 1,2,3-triazoles. nih.gov

Carbon AtomPredicted Chemical Shift (ppm) (GIAO-DFT)Typical Experimental Shift (ppm)
C4 (Triazole) ~144~143-145
C5 (Triazole) ~122~120-123

Conformational Landscape Exploration and Energy Minimization Studies

The covalent bond between the pyrrolidine and triazole rings allows for rotation, giving rise to different spatial arrangements or conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies to find the global minimum energy structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the static, minimized structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing observation of its movements, vibrations, and conformational changes at a given temperature.

When placed in a simulated solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and how they influence its conformational preferences. This is crucial for understanding the compound's solubility and behavior in an aqueous biological environment. arabjchem.org Simulations can track the root-mean-square deviation (RMSD) to assess structural stability and analyze hydrogen bonding patterns between the compound and water molecules. For related triazole derivatives studied in complex with proteins, MD simulations have been used to confirm the stability of the binding pose and identify key dynamic interactions. nih.govmdpi.com

Mechanistic Studies of Reactions Involving the Compound through Transition State Theory

The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles like this compound is the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (CuAAC or "click chemistry"). itmedicalteam.pl Computational chemistry, using transition state theory, is instrumental in elucidating the mechanism of this reaction.

These studies involve mapping the entire reaction coordinate from reactants (an azide (B81097) and a terminal alkyne) to the product. acs.org By locating the transition state structure—the highest energy point along the reaction pathway—and calculating its energy, the activation energy (Ea) can be determined. This allows for the prediction of reaction rates and explains the high regioselectivity of the CuAAC reaction, which almost exclusively yields the 1,4-disubstituted isomer over the 1,5-isomer. itmedicalteam.pl Theoretical studies can model the role of the catalyst and rationalize how it lowers the activation barrier, facilitating the reaction under mild conditions. acs.org

Quantitative Structure-Activity/Property Relationships (QSAR) Methodologies for Physicochemical Property Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational methodologies used to correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties, respectively. researchgate.nettandfonline.comnih.gov For a molecule like this compound, which possesses features relevant to medicinal chemistry, predicting its physicochemical properties is crucial for assessing its potential as a drug candidate. These properties, including lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.govresearchgate.net While specific QSPR models for this compound are not extensively documented in public literature, the established methodologies applied to analogous heterocyclic compounds, particularly triazole derivatives, provide a clear framework for how such predictive models would be developed. nih.govmjcce.org.mkresearchgate.net

The fundamental process of building a QSPR model involves several key steps: (1) compiling a dataset of structurally related compounds with experimentally determined values for the property of interest; (2) calculating a wide array of molecular descriptors for each compound; (3) developing a mathematical model that relates the descriptors to the property using statistical techniques; and (4) rigorously validating the model's predictive power. tandfonline.comnih.gov

Molecular Descriptors for Physicochemical Property Prediction

To build a robust QSPR model for this compound and its analogues, a diverse set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and are broadly categorized as follows:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, atom counts, bond counts, and the number of specific functional groups (e.g., rotatable bonds, hydrogen bond donors, and acceptors). slideshare.net For this compound, the presence of hydrogen bond acceptors (the triazole nitrogens) and a hydrogen bond donor (the secondary amine in the pyrrolidine ring) are critical features. nih.gov

Topological Descriptors: These are numerical representations of molecular topology, derived from the 2D graph of the molecule. They describe atomic connectivity, size, and shape. Examples include the Zagreb indices (ZM1) and the Hosoya index, which have been used in QSPR models for triazole derivatives to predict properties like lipophilicity. researchgate.net

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include molecular surface area and volume. The solvent-accessible surface area, particularly of atoms with specific partial charges, has been shown to be an important feature in QSAR models for nitrogen heterocyles. nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed information about the electronic structure of the molecule. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (η), and partial atomic charges on nitrogen and oxygen atoms. These have proven essential in correlating the structure of triazoles with their properties. mjcce.org.mkmjcce.org.mk

Model Development and Validation

Multiple Linear Regression (MLR) is a common statistical method used to develop QSPR models by creating a linear equation that combines the most relevant descriptors. researchgate.netnih.gov For instance, a hypothetical QSPR model for predicting the lipophilicity (logP) of a series of N-substituted pyrrolidinyl-triazoles might take the form:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, and c₂ are regression coefficients derived from the statistical analysis.

A crucial part of model development is validation, which ensures the model is robust and has predictive power. Internal validation techniques like leave-one-out cross-validation (Q²) are used to test the model's internal consistency. mjcce.org.mkmjcce.org.mk External validation, where the model is used to predict the properties of a set of compounds not used in its development, is the ultimate test of its real-world applicability. nih.gov

Illustrative QSPR Data for Triazole Analogues

The following interactive table provides a hypothetical example of data that would be used to develop a QSPR model for predicting aqueous solubility (logS) for a series of triazole-containing compounds, illustrating the relationship between calculated descriptors and an experimental property.

CompoundMolecular Weight (MW)Topological Polar Surface Area (TPSA)Number of Rotatable Bonds (nRotB)Predicted logS
Analog 1150.1865.122-2.5
Analog 2164.2165.123-2.8
Analog 3182.2275.353-3.1
Analog 4196.2575.354-3.4
Analog 5215.2685.584-3.8

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound or its specific analogues.

Prediction of Acid Dissociation Constant (pKa)

The pKa is a critical physicochemical property for this compound, as it contains two potentially ionizable moieties: the basic secondary amine of the pyrrolidine ring and the weakly basic nitrogen atoms of the 1,2,3-triazole ring. The protonation state at physiological pH affects solubility, permeability, and target binding. QSPR models for pKa prediction are highly valuable but can be complex. chemrxiv.org Studies on other 1,2,4-triazole (B32235) fungicides like Tebuconazole and Penconazole have successfully determined their pKa values through experimental methods complemented by computational modeling, establishing that the N4 nitrogen is the most probable site of protonation. researchgate.net For this compound, a QSPR approach would involve calculating descriptors that capture the electronic environment of the nitrogen atoms, such as partial charges and electrostatic potential, to build a predictive model.

Applications of 1 Pyrrolidin 3 Yl 1h 1,2,3 Triazole in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry and Organometallic Catalysis

The 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole scaffold is a cornerstone in the design of novel ligands for coordination chemistry and organometallic catalysis. hud.ac.uk The presence of multiple nitrogen atoms in both the pyrrolidine (B122466) and triazole rings allows for diverse coordination modes with various metal centers. hud.ac.ukacs.org This versatility has led to its exploration in creating ligands for a range of catalytic transformations. hud.ac.ukbeilstein-journals.org

The inherent chirality of the pyrrolidine ring in this compound makes it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. The development of such ligands is crucial for producing enantiomerically pure compounds, a significant goal in pharmaceutical and fine chemical synthesis. researchgate.net

Researchers have successfully designed and synthesized various chiral ligands based on the pyrrolidine and triazole frameworks. For instance, a proline-derived silanol (B1196071) was designed as a potential organocatalyst, combining the basicity of the pyrrolidine ring with the acidic functionality of a tetrazole and a silanol moiety. researchgate.net In other work, enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to create P-chiral phosphine (B1218219) oxides that incorporate a 1,2,3-triazole scaffold with high enantioselectivity, employing chiral PyBOX ligands. nih.gov The development of planar-chiral ligands, such as those based on a [2.2]paracyclophane backbone incorporating an oxazole-pyridine structure, further demonstrates the potential for creating highly stereoselective catalysts. dicp.ac.cn These examples, while not all directly employing the exact "this compound" structure, highlight the established principles of using the pyrrolidine and triazole motifs to construct effective chiral environments for asymmetric transformations.

Table 1: Examples of Chiral Ligand Systems Incorporating Pyrrolidine or Triazole Moieties

Ligand Type Synthetic Approach Application Key Feature
Proline-derived Silanol Multi-step synthesis from tetrazole Potential Organocatalysis Combination of acidic and basic functionalities. researchgate.net
P-chiral Phosphine Oxides Enantioselective CuAAC with PyBOX ligand Chiral Catalysis High enantioselectivity in triazole synthesis. nih.gov

The triazole moiety of this compound serves as an effective binding site for a variety of transition metals, leading to the formation of stable organometallic complexes with significant catalytic activity. hud.ac.uksdu.dk The coordination chemistry of 1,2,3-triazoles has been extensively studied, with applications in light-emitting devices, solar energy conversion, and catalysis. hud.ac.uk

Palladium: Palladium catalysis has seen significant benefit from ligands incorporating the triazole and pyrrolidine structures. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to efficiently produce 3-aryl pyrrolidines, which are valuable structures in medicinal chemistry. researchgate.net Furthermore, phosphino-triazole ligands have been synthesized and successfully employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. acs.org Research has also demonstrated a highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles, allowing for the straightforward and regioselective preparation of N-aryl-1,2,3-triazoles. nih.gov The carbene derived from a related pyrido[1,2-c] researchgate.netresearchgate.netresearchgate.nettriazole has proven to be a powerful catalyst in various Pd(II)-catalyzed transformations. nih.gov

Platinum: Similar to palladium, platinum forms stable complexes with triazole-based ligands. New ligands prepared via "click" chemistry have been reacted with platinum precursors to yield mononuclear cis-dichloroplatinum complexes. researchgate.netrsc.org In these complexes, the metal center typically binds to the ligand through a pyridine (B92270) nitrogen and a triazole nitrogen atom, with the metal-N(triazole) bond often being shorter than the metal-N(pyridine) bond. researchgate.netrsc.org

Gold and Lanthanum: While the interactions with palladium and platinum are well-documented, specific catalytic applications involving this compound with gold and lanthanum are less detailed in the available literature. However, the broader field of transition metal-catalyzed azide-alkyne cycloadditions includes gold, indicating its potential for interaction with triazole-based ligands. sdu.dk

Table 2: Catalytic Applications with Transition Metals

Transition Metal Catalytic Reaction Ligand Type Research Finding
Palladium (Pd) Hydroarylation of Pyrrolines N-Alkyl Pyrroline Efficient synthesis of 3-aryl pyrrolidines. researchgate.net
Palladium (Pd) Suzuki-Miyaura Cross-Coupling Phosphino-Triazole Effective for coupling bulky substrates. acs.org
Palladium (Pd) N-Arylation of 1,2,3-Triazoles Biaryl Phosphines Highly N2-selective arylation. nih.gov

Integration into Supramolecular Assemblies and Architectures

The structural features of this compound make it an ideal component for the construction of supramolecular assemblies. These non-covalently linked, organized structures are of great interest for applications in materials science, sensing, and molecular machinery. nih.gov

The 1,2,3-triazole ring is a key player in directing self-assembly through hydrogen bonding. It has a significant dipole moment and can act as a hydrogen bond acceptor through its nitrogen atoms. mdpi.com In certain contexts, the C-H bond of the triazole ring can also function as a hydrogen bond donor. mdpi.comrsc.org This dual capability, combined with the hydrogen bonding potential of the pyrrolidine's N-H group, allows the molecule to participate in intricate hydrogen-bonding networks, which are fundamental to the formation of self-assembling systems like organogels. mdpi.com The stability of the triazole ring to hydrolysis and redox conditions further enhances its utility as a reliable structural motif in these assemblies. nih.gov

The electron-deficient nature of the 1,2,3-triazole ring, particularly when quaternized to a triazolium salt, makes it an excellent motif for anion recognition. nih.gov The C-H group of the triazole can form electrostatic interactions with anions, a property that has been harnessed to create chemosensors for various anions. nih.govresearchgate.net

Receptors incorporating 1,2,3-triazole and amide moieties have been designed and synthesized, demonstrating high selectivity and binding affinity for the dihydrogen phosphate (B84403) ion (H₂PO₄⁻). bohrium.com The development of 1,2,3-triazolium-based macrocycles has opened up a rich area of host-guest chemistry. nih.gov These macrocycles can be tailored to bind specific anions through a combination of hydrogen bonding, anion-π interactions, and, in modified versions, halogen or chalcogen bonding. nih.gov This makes derivatives of this compound promising candidates for the development of selective anion sensors and transporters. researchgate.net

Development of Advanced Materials and Polymer Architectures

The robust nature of the 1,2,3-triazole linkage, often formed via the highly efficient "click" chemistry, has made it a popular component in the synthesis of advanced materials and polymers. rsc.orgnih.gov These materials often exhibit well-defined structures and unique properties.

The use of 1,2,3-triazoles allows for the creation of sequence-defined oligomers and polymers, mimicking the precise structures of natural biopolymers. rsc.org The triazole ring can act as a rigid linker or as a bioisostere for the amide bond in peptides, leading to peptidomimetics with enhanced stability against metabolic degradation. nih.govresearchgate.net

Polymers containing 1,2,3-triazole units have been synthesized through various methods, including the chemical modification of existing polymers like poly(vinyl chloride). researchgate.net Such modified polymers have shown potential in applications like the extraction of metal ions from wastewater. researchgate.net Furthermore, dense 1,2,3-triazole polymers, synthesized from monomers containing both azide (B81097) and alkyne functionalities, are being explored for their unique properties. mdpi.comnih.gov The introduction of the this compound moiety into polymer chains can impart specific functionalities, such as improved solubility or the ability to coordinate with metal ions, opening up possibilities for new functional materials. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Aryl pyrrolidines
N-Alkyl pyrrolines
P-chiral phosphine oxides
PyBOX
[2.2]Paracyclophane
Proline-derived silanol
Tetrazole
Silanol
Palladium
Platinum
Gold
Lanthanum
Poly(vinyl chloride)
Dihydrogen phosphate
N-aryl-1,2,3-triazoles
Biaryl phosphines
Phosphino-triazole

Functional Monomers and Cross-linkers for Polymeric Materials

The 1,2,3-triazole ring, readily formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a robust linking unit in polymer chemistry. researchgate.net Polymers containing 1,2,3-triazole linkages are noted for their use as binders in high-energy materials like rocket propellants. researchgate.net The compound this compound introduces specific functionalities that can be exploited for creating advanced polymeric materials.

The secondary amine within the pyrrolidine ring provides a reactive site for polymerization or for grafting onto other polymer backbones. This allows the molecule to act as a functional monomer. For instance, it can be incorporated into polymer chains through reactions involving the pyrrolidine nitrogen, leading to materials with tailored properties.

Furthermore, if appropriately derivatized (e.g., by introducing another reactive group), the molecule can serve as a cross-linker. Cross-linking polymers with units containing the polar triazole ring and the pyrrolidine group can enhance the mechanical and thermal properties of the resulting material. The triazole units contribute to the rigidity and stability of the polymer network, while the pyrrolidine can influence solubility and flexibility. Research into 1,2,3-triazole crosslinked polymers has demonstrated that adjusting the concentration of the crosslinker can systematically alter the modulus and strain of the material. researchgate.net

Table 1: Potential Polymerization/Cross-linking Strategies

Reactive Site Potential Reaction Resulting Linkage Polymer Application
Pyrrolidine N-H Acylation, Alkylation Amide, Tertiary Amine Functionalized backbone
Pyrrolidine N-H Reaction with diisocyanates Urea Polyurea networks
Pyrrolidine N-H Reaction with epoxides β-hydroxyamine Epoxy resins

Surface Modification and Coating Applications (e.g., Corrosion Inhibition)

Heterocyclic compounds containing nitrogen and sulfur atoms are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govnih.gov The 1,2,3-triazole ring system is particularly effective due to the presence of multiple nitrogen atoms and π-electrons, which facilitate adsorption onto metal surfaces. nih.govrsc.org This adsorption creates a protective film that isolates the metal from the corrosive medium. nih.gov

The compound this compound is a promising candidate for corrosion inhibition. The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the triazole ring with the vacant d-orbitals of the metal surface, forming a coordinate bond. nih.gov The pyrrolidine ring can further enhance this protective effect by increasing the molecule's surface coverage area. Studies on various 1,2,3-triazole derivatives have shown high inhibition efficiencies, often exceeding 90%, for metals like mild steel and copper. nih.govresearchgate.net The presence of the pyrrolidine moiety may also improve the solubility and adhesion of the inhibitor in certain formulations.

Table 2: Research Findings on Triazole-Based Corrosion Inhibitors

Triazole Derivative Metal Corrosive Medium Max. Inhibition Efficiency (%) Reference
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) Mild Steel 1% HCl >95 nih.gov
3,5-bis(disubstituted)-4-amino-1,2,4-triazole Mild Steel 2 M H₃PO₄ 86 nih.gov
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) Steel 1.0 M HCl 81 nih.gov
1H-1,2,3-triazole Copper 50 mM NaCl Superior to 1,2,4-triazole (B32235) rsc.org

Utilization as a Versatile Chemical Building Block for Complex Organic Synthesis

The combination of the pyrrolidine and 1,2,3-triazole rings makes this compound a highly versatile scaffold in synthetic organic chemistry. researchgate.netnih.gov Both heterocyclic components are considered valuable pharmacophores and their hybridization can lead to novel molecular architectures with significant biological and chemical properties. researchgate.netresearchgate.net The triazole ring, often introduced via "click chemistry," acts as a stable and rigid linker, while the pyrrolidine moiety offers a flexible, chiral, and functionalizable handle. rsc.orgru.nl

Scaffold for Peptidomimetic Design and Foldamer Studies (Focus on structural and folding properties)

The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond found in peptides. nih.govnih.gov It mimics the planarity, size, and dipole moment of the peptide bond but is resistant to enzymatic cleavage, enhancing the metabolic stability of the resulting molecule. nih.gov The pyrrolidine ring is the core structure of the amino acid proline, which plays a crucial role in determining the secondary structure of proteins by introducing kinks into polypeptide chains.

Therefore, this compound serves as an ideal scaffold for constructing peptidomimetics and foldamers—synthetic oligomers that adopt well-defined secondary structures. frontiersin.org By replacing an amide bond in a peptide sequence with the triazole unit and incorporating the pyrrolidine structure, chemists can design molecules that mimic the conformation of natural peptides, such as β-turns. nih.gov These "peptidotriazolamers" are valuable tools for studying protein folding and for developing new therapeutic agents. nih.govfrontiersin.org The specific placement of the triazole on the 3-position of the pyrrolidine ring influences the conformational constraints and the spatial orientation of side chains, which are critical for dictating the folding properties and biological interactions of the molecule.

Precursor for Advanced Heterocyclic Systems and Molecular Scaffolds

The this compound molecule is a valuable starting material for the synthesis of more complex, polycyclic heterocyclic systems. The inherent reactivity of both the pyrrolidine and triazole rings can be harnessed to build elaborate molecular frameworks.

The 1,2,3-triazole ring can serve as a precursor for fused heterocyclic systems. For example, 1,2,3-triazoles can be used to synthesize 1,2,3-triazolo[4,5-b]pyrazines and 1,2,3-triazolo[4,5-d]pyridazines, which are scaffolds of interest in medicinal chemistry. nih.gov The pyrrolidine ring also offers a reactive handle for further chemical transformations. The secondary amine can be functionalized to attach other molecular fragments or to initiate cyclization reactions, leading to the formation of novel, bridged, or fused ring systems. The combination of these two moieties in a single building block allows for the rapid generation of chemical diversity, which is a key strategy in drug discovery and materials science. nih.govresearchgate.net For example, pyrrolidine-triazole hybrids have been utilized as scaffolds to develop new anticancer agents. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT)
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM)
Methoxy-pyridinyl-1,2,3-triazole (MPDTT)
1,2,3-triazolo[4,5-b]pyrazine

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Routes and Novel Catalyst Development

The synthesis of 1,2,3-triazoles and their derivatives is a cornerstone of modern organic chemistry, with significant research focused on improving efficiency, selectivity, and sustainability. chemijournal.commdpi.com While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a gold standard for forming the 1,4-disubstituted triazole ring, future research is increasingly directed towards unconventional methods that offer new possibilities. researchgate.net

Unconventional Synthetic Routes:

Green Chemistry Approaches: Research is moving beyond traditional thermal methods towards more environmentally benign synthetic conditions. nih.gov This includes the use of alternative energy sources such as ultrasound and mechanochemistry, which can accelerate reaction rates and reduce the need for hazardous solvents. nih.gov

Flow Chemistry: Continuous flow microreactors are being developed for the automated, multi-step synthesis of heterocyclic compounds. scribd.com This technology allows for precise control over reaction parameters, leading to higher yields and purity in shorter timeframes, as demonstrated in the synthesis of related heterocyclic systems. scribd.com

Metal-Free Synthesis: While metal catalysts are highly effective, concerns about metal contamination in pharmaceutical applications drive the search for metal-free synthetic pathways. acs.org Organocatalyzed methods, for instance using pyrrolidine (B122466) as a catalyst for Huisgen cycloadditions, represent a promising avenue. nih.gov

Novel Catalyst Development: The development of new catalysts is crucial for accessing novel derivatives and improving existing synthetic routes.

Advanced Metal Catalysts: Beyond copper, catalysts based on ruthenium, gold, and platinum have shown excellent reactivity in promoting novel cycloaddition reactions. beilstein-journals.orgacs.orgacs.org Gold-catalyzed tandem reactions, for example, have enabled the expedient synthesis of complex pyrrolidine derivatives. acs.org

Atomically Dispersed Catalysts: A novel approach involves using semiconductive materials with atomically dispersed metal motifs, such as Al-N-C catalysts. cas.cncas.cn These materials can facilitate cycloaddition reactions under photo-driven conditions, offering a new mechanism for substrate activation. cas.cncas.cn

Bifunctional Catalysts: For a molecule like 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole, catalysts that can direct reactions on both the pyrrolidine and triazole moieties are of interest. Research into chiral pyrrolidine-based organocatalysts continues to evolve, with a focus on creating structurally innovative catalysts for enantioselective transformations. nih.gov

Catalyst TypeReactionAdvantagePotential Application for this compound
Ruthenium (e.g., Cp*RuCl(PPh3)2) Azide-Alkyne CycloadditionRegioselective synthesis of 1,5-disubstituted triazoles. Synthesis of 1,5-disubstituted isomers of the target compound.
Gold(I) Complexes Tandem Hydroamination/CycloadditionEfficient construction of complex pyrrolidine structures. acs.orgStereoselective synthesis of functionalized pyrrolidine precursors.
Atomically Dispersed Al-N-C Photo-driven CO2 CycloadditionUtilizes light energy, environmentally friendly. cas.cncas.cnNovel "green" pathways for triazole formation or modification.
Chiral Prolinamides Aldol ReactionEnantioselective organocatalysis, metal-free. nih.govAsymmetric functionalization of the pyrrolidine ring.

Advanced Automation and High-Throughput Methodologies in Compound Synthesis and Analysis

The drive to accelerate the discovery of new molecules with desired properties has led to the increasing adoption of automation and high-throughput methodologies in chemistry. oxfordglobal.com These technologies are particularly relevant for exploring the chemical space around scaffolds like this compound.

Automated Synthesis Platforms: The synthesis of compound libraries is being transformed by automated systems that can perform multi-step reactions. nih.govresearchgate.net These platforms integrate synthesis, purification, and analysis, enabling the rapid generation of derivatives for screening. nih.gov For instance, automated microwave-assisted systems and cartridge-based platforms are being used for heterocycle formation, streamlining the production of diverse small molecules. scribd.comnih.gov This approach allows researchers to focus on creative aspects of drug design rather than routine synthetic tasks. oxfordglobal.com

High-Throughput Screening (HTS): HTS is a key technology for rapidly evaluating the biological activity of large numbers of compounds. oxfordglobal.com Cell-based reporter gene assays and other screening methods have been successfully used to identify potent and specific modulators of biological targets from libraries of 1,2,3-triazole analogs. nih.gov The application of HTS to libraries based on the this compound scaffold could quickly identify lead compounds for various therapeutic areas. nih.govamanote.com The data generated from HTS not only identifies active compounds but also provides valuable structure-activity relationship (SAR) information to guide further optimization.

TechnologyApplicationKey BenefitRelevance to this compound
Flow Chemistry Automated multi-step synthesisHigh efficiency, purity, and rapid reaction optimization. scribd.comRapid generation of a library of derivatives for screening.
Automated Purification Integrated synthesis-purificationExpedited isolation of target compounds. nih.govOvercomes purification bottlenecks in library synthesis.
High-Throughput Screening (HTS) Biological evaluation of librariesRapid identification of active compounds and SAR data. nih.govDiscovery of novel biological activities for its derivatives.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful predictive tools that can accelerate discovery and reduce the reliance on trial-and-error experimentation. arocjournal.comchemcopilot.com

Predicting Chemical Reactions: ML models are being developed to predict the outcomes of chemical reactions with high accuracy. arocjournal.comneurips.ccnips.cc These models learn from vast datasets of known reactions to identify patterns that govern reactivity. chemcopilot.com For a given set of reactants and conditions, AI can predict the major products, identify potential side reactions, and even suggest optimal reaction conditions, thereby guiding synthetic planning. chemcopilot.comneurips.cc This is a shift from traditional, rule-based systems to more generalizable, data-driven approaches. nips.ccappliedclinicaltrialsonline.com

Predicting Molecular Properties: A significant application of AI in drug discovery is the prediction of molecular properties. nih.gov Algorithms can be trained to forecast a compound's biological activity, physicochemical characteristics, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) before it is ever synthesized. nih.govmdpi.com By analyzing the structure of this compound and its potential derivatives, AI tools can prioritize which compounds are most likely to have desirable drug-like properties, saving considerable time and resources. astrazeneca.comtechnologynetworks.com

Generative Chemistry: Beyond prediction, AI is being used for de novo design. Generative models can propose entirely new molecular structures that are optimized for a specific biological target or property profile. mdpi.comtechnologynetworks.com This allows researchers to explore novel regions of chemical space and design molecules with tailored functions, potentially leading to the discovery of innovative drugs based on the pyrrolidinyl-triazole scaffold.

AI/ML ApplicationDescriptionImpact on Research
Reaction Prediction Algorithms predict the products and yields of chemical reactions. neurips.ccappliedclinicaltrialsonline.comAccelerates synthetic route design and reduces failed experiments.
Property Prediction Models forecast biological activity, toxicity, and ADMET properties. nih.govnih.govEnables prioritization of synthetic targets with higher success probability.
Generative Design AI creates novel molecular structures with desired properties. technologynetworks.comExpands the accessible chemical space for drug discovery.

Interdisciplinary Approaches in Materials Science and Catalysis Utilizing the Compound's Unique Structural Features

The distinct structural features of this compound—a chiral, saturated heterocycle linked to a planar, electron-rich aromatic ring—make it an attractive building block for applications beyond medicine, particularly in materials science and catalysis.

Materials Science: Triazole derivatives are integral to the design of advanced materials. chemijournal.com The triazole ring's ability to coordinate with metal ions makes it a valuable component in creating metal-organic frameworks (MOFs) and coordination polymers. chemijournal.comchemijournal.com These materials possess porous structures suitable for applications in gas storage, separation, and drug delivery. chemijournal.com Furthermore, the high electron-deficiency of the 1,2,4-triazole (B32235) system has been exploited to create materials with excellent electron-transport and hole-blocking properties for use in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the pyrrolidine group could introduce chirality and specific hydrogen-bonding capabilities, potentially leading to materials with novel optical or recognition properties.

Catalysis: Both the pyrrolidinyl and triazole moieties have established roles in catalysis.

Organocatalysis: Chiral pyrrolidines are a privileged scaffold in asymmetric organocatalysis, capable of promoting a wide range of enantioselective transformations. nih.gov

Ligand Development: The triazole ring can act as a ligand, coordinating with transition metals to form catalytically active complexes. chemijournal.com The combination of these two features in a single molecule offers intriguing possibilities for creating novel bifunctional or cooperative catalysts. The pyrrolidine unit could serve as an organocatalytic center or a chiral directing group, while the triazole could anchor a metal catalyst or participate in substrate binding through hydrogen bonding. This interdisciplinary approach could lead to new catalytic systems with unique reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, and how can regioselectivity be controlled?

  • Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazoles. For 1-(pyrrolidin-3-yl) derivatives, regioselectivity (1,4- vs. 1,5-substitution) is controlled by reaction conditions:

  • Catalyst : Cu(I) salts (e.g., CuBr) favor 1,4-regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .
  • Temperature : Room temperature minimizes side reactions .
    • Methodological Tip : Use NMR (¹H and ¹³C) to confirm regiochemistry. For example, 1,4-substituted triazoles exhibit distinct proton coupling patterns in the aromatic region .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 167.1) .
  • FT-IR : Look for characteristic N-H stretches (3,100–3,300 cm⁻¹) and triazole ring vibrations (1,450–1,600 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from structural variations or assay conditions. Mitigate these by:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at C4/C5) and test against standardized cell lines (e.g., MCF-7 for cytotoxicity) .
  • Dose-Response Analysis : Use IC₅₀ values to compare potency. For example, compound 5b (IC₅₀ = 4.78 μM in MCF-7 cells) showed superior activity due to electron-withdrawing groups enhancing target binding .
    • Data Table :
DerivativeSubstituentIC₅₀ (μM)TargetReference
5b 3,4-Cl₂Ph4.78pJNK
3ka p-NO₂Ph12.1N/A

Q. How do computational methods optimize the design of this compound-based enzyme inhibitors?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes. For example:

  • Target : 14α-demethylase lanosterol (PDB: 3LD6) .
  • Key Interactions : Hydrogen bonds between triazole N2 and enzyme active-site residues (e.g., Tyr118) .
    • Advanced Tip : Pair docking with molecular dynamics (MD) simulations to assess binding stability over time (≥50 ns trajectories recommended) .

Q. What experimental evidence supports the role of this compound in enhancing proton conductivity in polymer electrolytes?

  • Answer : The triazole’s high dipole moment (~5 D) facilitates proton hopping. Studies show:

  • Conductivity : Poly(4-vinyl-1H-1,2,3-triazole) achieves σ = 10⁻² S/cm in dry air, outperforming imidazole analogs by 10⁵-fold .
  • Mechanism : Proton transfer via triazole’s N-H···N hydrogen-bonding network .
    • Validation : Electrochemical impedance spectroscopy (EIS) at 25–100°C confirms Arrhenius behavior .

Methodological Challenges

Q. How to resolve low yields in the alkylation of this compound?

  • Answer : Optimize alkylation using:

  • Reagents : Alkyl halides (e.g., methyl iodide) with NaH in DMF .
  • Workup : Neutralize excess base with NH₄Cl to prevent decomposition .
    • Troubleshooting : If N2-alkylation dominates, switch to bulkier electrophiles (e.g., tert-butyl bromide) to sterically favor N1 substitution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.